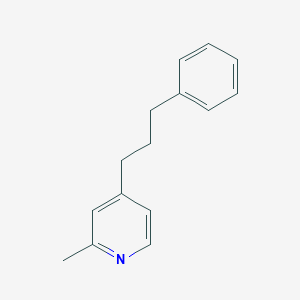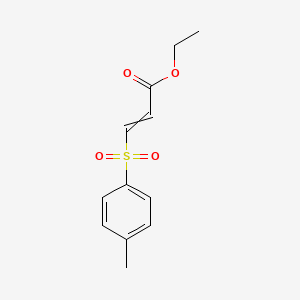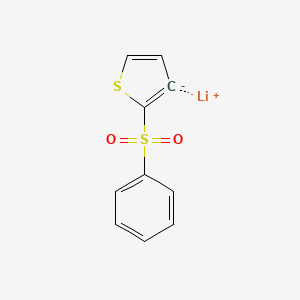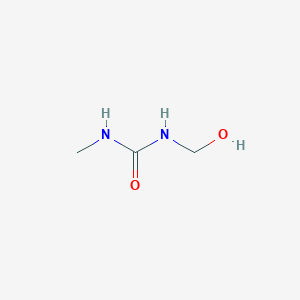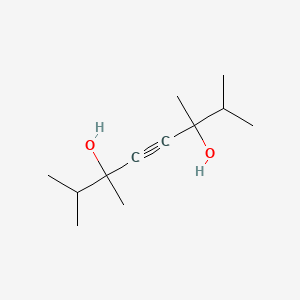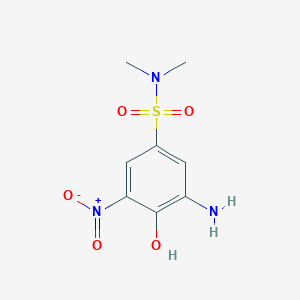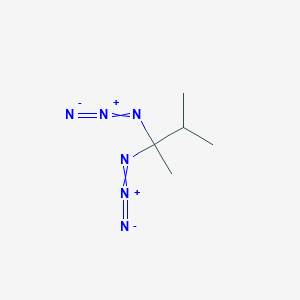![molecular formula C15H18O2 B14362718 3-Ethenyl-4'-methoxy-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol CAS No. 92007-00-6](/img/structure/B14362718.png)
3-Ethenyl-4'-methoxy-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethenyl-4’-methoxy-3,4,5,6-tetrahydro[1,1’-biphenyl]-3-ol is an organic compound with a complex structure that includes a biphenyl core, a methoxy group, and an ethenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-4’-methoxy-3,4,5,6-tetrahydro[1,1’-biphenyl]-3-ol typically involves multiple steps, including the formation of the biphenyl core, the introduction of the methoxy group, and the addition of the ethenyl group. Common synthetic routes may include:
Formation of the Biphenyl Core: This can be achieved through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of the Methoxy Group: This step can be performed using a methylation reaction, where a hydroxyl group on the biphenyl core is methylated using methyl iodide and a base such as potassium carbonate.
Addition of the Ethenyl Group: The ethenyl group can be introduced through a Heck reaction, where a halogenated biphenyl derivative reacts with an alkene in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-Ethenyl-4’-methoxy-3,4,5,6-tetrahydro[1,1’-biphenyl]-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the ethenyl group, using reagents such as sodium hydroxide or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst, anhydrous conditions.
Substitution: Sodium hydroxide, sodium methoxide, polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Ethenyl-4’-methoxy-3,4,5,6-tetrahydro[1,1’-biphenyl]-3-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism of action of 3-Ethenyl-4’-methoxy-3,4,5,6-tetrahydro[1,1’-biphenyl]-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity and signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
相似化合物的比较
Similar Compounds
4-Methoxy-1,1’-biphenyl: Lacks the ethenyl and tetrahydro groups, making it less reactive in certain chemical reactions.
1,2,3,4-Tetrahydro-6-methoxynaphthalene: Similar structure but with a naphthalene core instead of a biphenyl core.
3,4,5,6-Tetrahydro-2H-benzo[b][1,4]oxazine: Contains a different heterocyclic structure, leading to different chemical properties.
Uniqueness
3-Ethenyl-4’-methoxy-3,4,5,6-tetrahydro[1,1’-biphenyl]-3-ol is unique due to its combination of functional groups and structural features, which confer distinct reactivity and potential applications. The presence of the ethenyl group allows for additional chemical modifications, while the methoxy group and tetrahydro structure contribute to its stability and solubility.
属性
CAS 编号 |
92007-00-6 |
|---|---|
分子式 |
C15H18O2 |
分子量 |
230.30 g/mol |
IUPAC 名称 |
1-ethenyl-3-(4-methoxyphenyl)cyclohex-2-en-1-ol |
InChI |
InChI=1S/C15H18O2/c1-3-15(16)10-4-5-13(11-15)12-6-8-14(17-2)9-7-12/h3,6-9,11,16H,1,4-5,10H2,2H3 |
InChI 键 |
XYHKQJJADIIZEC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=CC(CCC2)(C=C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


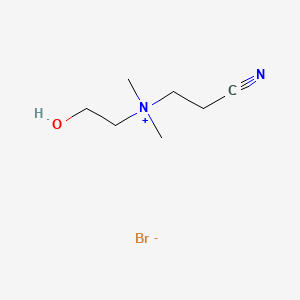
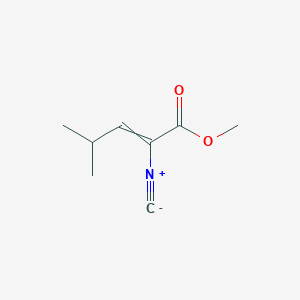
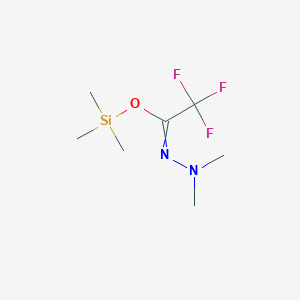
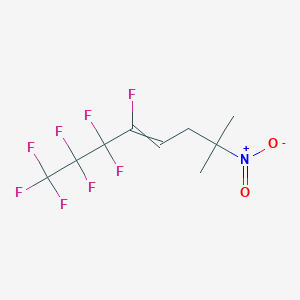
![1-(2-Methoxyphenyl)-2-methyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14362676.png)


